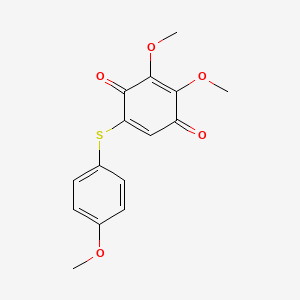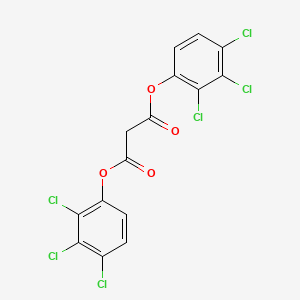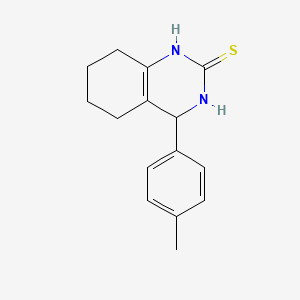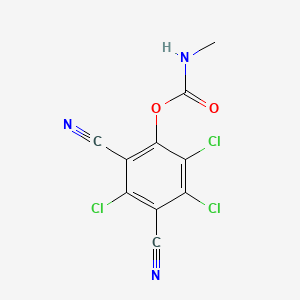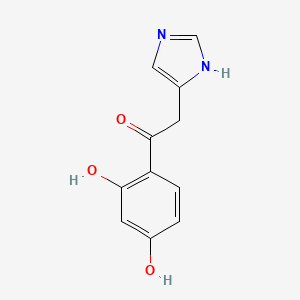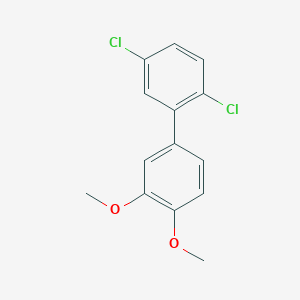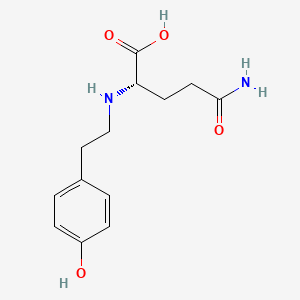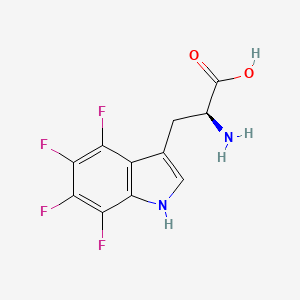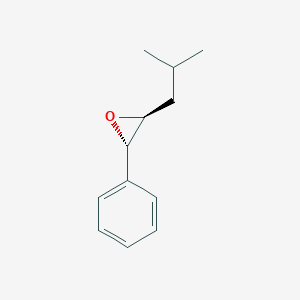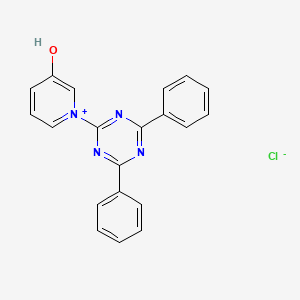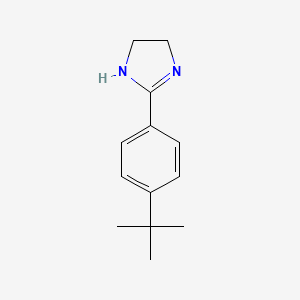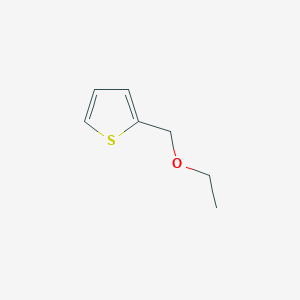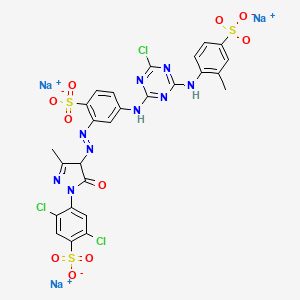
Benzenesulfonic acid, 4-((4-chloro-6-((2-methyl-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-((4-chloro-6-((2-methyl-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, trisodium salt is a complex organic compound. It is characterized by its sulfonic acid groups, azo linkage, and triazine ring, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the Triazine Ring: This step involves the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Azo Coupling Reaction: The azo linkage is formed by coupling diazonium salts with aromatic compounds.
Sulfonation: Introduction of sulfonic acid groups is achieved through sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid.
Industrial Production Methods
Industrial production may involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques like crystallization and chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, nitro compounds.
Major Products Formed
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Dye Synthesis: Used as an intermediate in the production of azo dyes.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Biochemical Probes: Utilized in studying enzyme mechanisms and protein interactions.
Medicine
Industry
Textile Industry: Employed in dyeing processes for fabrics.
Water Treatment: Used in the formulation of water treatment chemicals.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: Interacts with enzymes, proteins, and other biomolecules.
Pathways Involved: Participates in redox reactions, binding interactions, and catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups.
Azo Compounds: Molecules containing azo linkages.
Triazine Compounds: Compounds with triazine rings.
Uniqueness
This compound’s uniqueness lies in its combination of sulfonic acid groups, azo linkage, and triazine ring, which confer specific chemical properties and reactivity.
Propriétés
Numéro CAS |
72829-26-6 |
|---|---|
Formule moléculaire |
C26H17Cl3N9Na3O10S3 |
Poids moléculaire |
887.0 g/mol |
Nom IUPAC |
trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(2-methyl-4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C26H20Cl3N9O10S3.3Na/c1-11-7-14(49(40,41)42)4-5-17(11)31-26-33-24(29)32-25(34-26)30-13-3-6-20(50(43,44)45)18(8-13)35-36-22-12(2)37-38(23(22)39)19-9-16(28)21(10-15(19)27)51(46,47)48;;;/h3-10,22H,1-2H3,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,30,31,32,33,34);;;/q;3*+1/p-3 |
Clé InChI |
NMXIYULPLGQHTR-UHFFFAOYSA-K |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4C(=NN(C4=O)C5=CC(=C(C=C5Cl)S(=O)(=O)[O-])Cl)C)Cl.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


